molecular formula C9H9BrFNO2 B566869 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide CAS No. 1341037-81-7

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B566869
CAS No.: 1341037-81-7
M. Wt: 262.078
InChI Key: MHVWXGSXMURULT-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-bromo-6-fluorobenzoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in solvents like methanol, isopropyl alcohol, or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce 2-bromo-6-fluorobenzoic acid and N-methoxy-N-methylamine .

Scientific Research Applications

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVWXGSXMURULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742718
Record name 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-81-7
Record name Benzamide, 2-bromo-6-fluoro-N-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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